molecular formula C16H14F3NO3S B12169290 2-[2-(Trifluoromethoxy)benzenesulfonyl]-1,2,3,4-tetrahydroisoquinoline

2-[2-(Trifluoromethoxy)benzenesulfonyl]-1,2,3,4-tetrahydroisoquinoline

Cat. No.: B12169290
M. Wt: 357.3 g/mol
InChI Key: MDBADBBCSFBFLN-UHFFFAOYSA-N
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Description

2-[2-(Trifluoromethoxy)benzenesulfonyl]-1,2,3,4-tetrahydroisoquinoline is a complex organic compound that features a trifluoromethoxy group attached to a benzenesulfonyl moiety, which is further connected to a tetrahydroisoquinoline structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-(Trifluoromethoxy)benzenesulfonyl]-1,2,3,4-tetrahydroisoquinoline typically involves multiple steps. One common method starts with the preparation of 2-(Trifluoromethoxy)benzenesulfonyl chloride. This intermediate can be synthesized by reacting 2-(Trifluoromethoxy)benzenesulfonyl chloride with tetrahydroisoquinoline under controlled conditions .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes the use of advanced techniques such as continuous flow reactors and automated synthesis systems to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-[2-(Trifluoromethoxy)benzenesulfonyl]-1,2,3,4-tetrahydroisoquinoline undergoes various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the sulfonyl group, using reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

2-[2-(Trifluoromethoxy)benzenesulfonyl]-1,2,3,4-tetrahydroisoquinoline has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with various biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-[2-(Trifluoromethoxy)benzenesulfonyl]-1,2,3,4-tetrahydroisoquinoline involves its interaction with specific molecular targets and pathways. The trifluoromethoxy group can enhance the compound’s lipophilicity, allowing it to interact more effectively with lipid membranes and proteins. The sulfonyl group may participate in hydrogen bonding and electrostatic interactions, contributing to the compound’s overall activity.

Comparison with Similar Compounds

Similar Compounds

  • 2-(Trifluoromethoxy)benzenesulfonyl chloride
  • 2-(Trifluoromethoxy)benzenesulfonamide
  • 2-(Trifluoromethoxy)benzenesulfonyl isocyanate

Uniqueness

2-[2-(Trifluoromethoxy)benzenesulfonyl]-1,2,3,4-tetrahydroisoquinoline is unique due to its combination of a trifluoromethoxy group and a tetrahydroisoquinoline structure. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C16H14F3NO3S

Molecular Weight

357.3 g/mol

IUPAC Name

2-[2-(trifluoromethoxy)phenyl]sulfonyl-3,4-dihydro-1H-isoquinoline

InChI

InChI=1S/C16H14F3NO3S/c17-16(18,19)23-14-7-3-4-8-15(14)24(21,22)20-10-9-12-5-1-2-6-13(12)11-20/h1-8H,9-11H2

InChI Key

MDBADBBCSFBFLN-UHFFFAOYSA-N

Canonical SMILES

C1CN(CC2=CC=CC=C21)S(=O)(=O)C3=CC=CC=C3OC(F)(F)F

Origin of Product

United States

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